Cas no 1806867-57-1 (2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile)

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile is a specialized pyridine derivative with a bromo-substituted aromatic ring, difluoromethyl group, and an aminomethyl-acetonitrile side chain. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The bromine substituent enhances reactivity for cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability and lipophilicity. The aminomethyl and acetonitrile functionalities provide versatile handles for further derivatization. This compound is suited for applications requiring precise structural modifications, such as drug discovery and material science. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile structure
1806867-57-1 structure
Product name:2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile
CAS No:1806867-57-1
MF:C9H8BrF2N3
MW:276.080727577209
CID:4863396

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile
    • Inchi: 1S/C9H8BrF2N3/c10-6-3-5(1-2-13)15-7(4-14)8(6)9(11)12/h3,9H,1,4,14H2
    • InChI Key: LUOMWVSDDOOZEY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CC#N)N=C(CN)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Topological Polar Surface Area: 62.7
  • XLogP3: 0.7

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029057383-500mg
2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile
1806867-57-1 97%
500mg
$1,662.60 2022-03-31
Alichem
A029057383-250mg
2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile
1806867-57-1 97%
250mg
$998.40 2022-03-31
Alichem
A029057383-1g
2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile
1806867-57-1 97%
1g
$3,009.80 2022-03-31

Additional information on 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile

Introduction to 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806867-57-1)

2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806867-57-1, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of an aminomethyl group, a bromo substituent, a difluoromethyl moiety, and an acetonitrile functional group, make it a versatile building block for the development of novel therapeutic agents.

The compound's molecular structure is characterized by a pyridine core, which is an aromatic heterocycle that frequently serves as a scaffold in drug design. The pyridine ring is particularly valuable in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The introduction of various substituents, such as the aminomethyl group, enhances the reactivity and binding affinity of the molecule, making it an attractive candidate for further derivatization.

Recent advancements in pharmaceutical research have highlighted the importance of fluorinated compounds in drug development. The difluoromethyl group in 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile contributes to improved metabolic stability and lipophilicity, which are crucial properties for drug candidates. These characteristics are often associated with enhanced pharmacokinetic profiles, leading to better therapeutic outcomes. The presence of multiple fluorine atoms can also influence the electronic properties of the molecule, affecting its interactions with biological targets.

The bromo substituent on the pyridine ring provides another layer of functionality that can be exploited in synthetic chemistry. Bromine is a halogen that readily participates in various chemical reactions, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures and have been widely used in the synthesis of pharmaceuticals. The combination of a bromo group with other reactive sites in 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile makes it a valuable precursor for generating diverse libraries of compounds.

The acetonitrile moiety at the 6-position of the pyridine ring adds another dimension to the compound's utility. Acetonitrile is a common solvent and reagent in organic synthesis, and its presence can influence both the physical properties and reactivity of the molecule. In pharmaceutical applications, acetonitrile-derived fragments are often found in bioactive compounds due to their ability to modulate pharmacological effects.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine-based compounds have emerged as promising candidates for this purpose due to their ability to disrupt critical biological pathways. The structural features of 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile, particularly its aromaticity and halogen substituents, make it a suitable candidate for designing PPI inhibitors. Studies have demonstrated that such inhibitors can have significant therapeutic potential in treating diseases such as cancer and inflammation.

Another area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is associated with numerous diseases. The aminomethyl group in 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile provides a handle for further derivatization into potent kinase inhibitors. By optimizing the structure around this core scaffold, researchers can develop molecules that selectively inhibit specific kinases, thereby minimizing side effects.

The synthesis of 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of each substituent must be carefully controlled to avoid unwanted side reactions. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, making it more accessible for research applications.

From a computational chemistry perspective, the molecular properties of 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile can be extensively studied using various modeling techniques. These studies can provide insights into its binding mode with biological targets and help guide the design of more effective derivatives. High-throughput virtual screening (HTVS) has become an indispensable tool in drug discovery, allowing researchers to rapidly evaluate large libraries of compounds for their potential activity against specific targets.

The role of this compound extends beyond academic research; it also holds industrial significance. Pharmaceutical companies often use specialized intermediates like this one to develop new drugs efficiently. The ability to synthesize complex molecules starting from readily available precursors like 2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile can significantly reduce development costs and timelines.

In conclusion,2-(Aminomethyl)-4-bromo-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806867-57-1) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this one will undoubtedly play a crucial role in advancing medicinal chemistry.

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